N-(cyclopropylmethyl)quinoxaline-6-carboxamide
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Overview
Description
N-(cyclopropylmethyl)quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound. Quinoxalines are known for their versatile pharmacological properties and are used in various pharmaceutical and industrial applications . This compound, in particular, has shown potential in several scientific research areas due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The cyclopropylmethyl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. Green chemistry principles are often adopted to minimize environmental impact. Techniques such as microwave-assisted synthesis and ultrasound irradiation have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyclopropylmethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline-6-carboxylic acid, while reduction can yield quinoxaline-6-carboxamide .
Scientific Research Applications
N-(cyclopropylmethyl)quinoxaline-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases, which are crucial for cell survival and proliferation . The pathways involved often include the modulation of signaling cascades that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Quinoxaline-2-carboxamide
- Naphthalen-1-ylmethyl)quinoxaline-2-carboxamide
- Quinoline-carboxamide derivatives
Uniqueness
N-(cyclopropylmethyl)quinoxaline-6-carboxamide stands out due to its unique cyclopropylmethyl group, which imparts distinct chemical and biological properties. This group enhances its stability and reactivity compared to other quinoxaline derivatives .
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and versatile reactivity make it a valuable tool in research and industrial applications
Properties
Molecular Formula |
C13H13N3O |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C13H13N3O/c17-13(16-8-9-1-2-9)10-3-4-11-12(7-10)15-6-5-14-11/h3-7,9H,1-2,8H2,(H,16,17) |
InChI Key |
FKEGPJRSSJTBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)C2=CC3=NC=CN=C3C=C2 |
Origin of Product |
United States |
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